3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde
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Overview
Description
3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as resorcinol and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of solvents like toluene.
Dimethylation: Resorcinol is reacted with dimethylamine in the presence of a catalyst to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: Shares the dimethylamino group but differs in the overall structure and functional groups.
2-Substituted 3-Dimethylaminopropenoates: Similar in having the dimethylamino group but with different substituents and applications
Properties
CAS No. |
396068-88-5 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(dimethylamino)-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-4-7(6-12)5-9(14-3)10(8)13/h4-6,13H,1-3H3 |
InChI Key |
HULSMIBKPKOBML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1)C=O)OC)O |
Origin of Product |
United States |
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